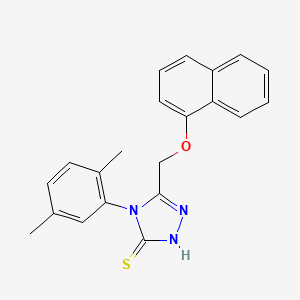![molecular formula C6H10N8 B11768504 1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine CAS No. 919079-16-6](/img/structure/B11768504.png)
1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of two imidazole rings connected by a carbon-carbon bond, with four amine groups attached at the 4,4’,5,5’ positions. The presence of multiple amine groups makes it a versatile ligand in coordination chemistry and a valuable compound in materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine typically involves the reaction of glyoxal with ammonium acetate under controlled conditions. The process begins with the addition of glyoxal to a solution of ammonium acetate, followed by heating and stirring to promote the formation of the biimidazole structure. The reaction mixture is then neutralized, and the product is isolated through filtration and washing with solvents like acetone and water .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Nitric acid in polyphosphoric acid is commonly used for nitration reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Tetranitro derivatives.
Reduction: Various reduced amine derivatives.
Substitution: Substituted biimidazole compounds.
Applications De Recherche Scientifique
1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The compound’s multiple amine groups allow it to form hydrogen bonds and participate in electron transfer reactions, making it a versatile molecule in both chemical and biological systems .
Comparaison Avec Des Composés Similaires
4,4’,5,5’-Tetranitro-1H,1’H-[2,2’-Biimidazole]-1,1’-diamine (DATNBI): Known for its use in energetic materials due to its high thermal stability and low sensitivity to mechanical stimuli.
Bis(3-amino-1,2,4-triazolium) 4,4’,5,5’-tetranitro-2,2’-biimidazol-1-ide: Another derivative with similar applications in explosives.
Uniqueness: 1H,1’H-[2,2’-Biimidazole]-4,4’,5,5’-tetraamine stands out due to its multiple amine groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it particularly valuable in the synthesis of coordination complexes and advanced materials .
Propriétés
Numéro CAS |
919079-16-6 |
|---|---|
Formule moléculaire |
C6H10N8 |
Poids moléculaire |
194.20 g/mol |
Nom IUPAC |
2-(4,5-diamino-1H-imidazol-2-yl)-1H-imidazole-4,5-diamine |
InChI |
InChI=1S/C6H10N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-10H2,(H,11,12)(H,13,14) |
Clé InChI |
RLTZXCJDAZFAQF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N1)C2=NC(=C(N2)N)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


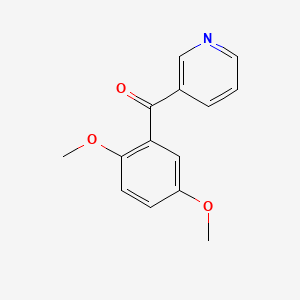


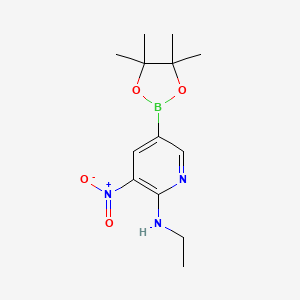
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

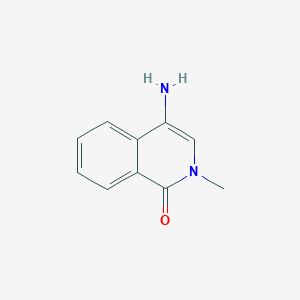

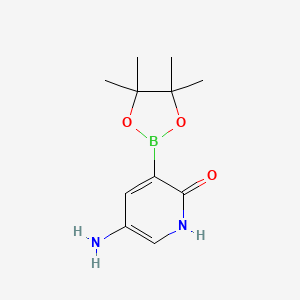
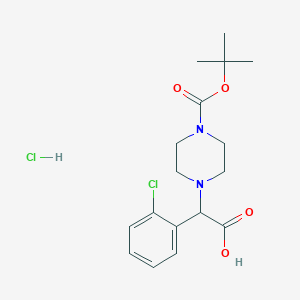
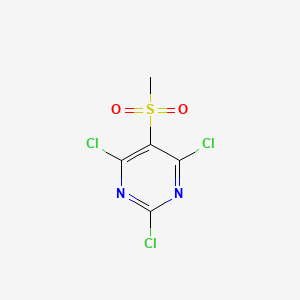
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
